5,6,4'-Trihydroxy-3,7-dimethoxyflavone
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Overview
Description
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,4’-Trihydroxy-3,7-dimethoxyflavone typically involves the methylation of kaempferol derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from plant sources, particularly those rich in flavonoids. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5,6,4’-Trihydroxy-3,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of alkylated flavones.
Scientific Research Applications
5,6,4’-Trihydroxy-3,7-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of flavonoid chemistry and synthesis.
Biology: Investigated for its role in plant defense mechanisms and its interaction with various biological pathways.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates various signaling pathways, including the inhibition of nitric oxide synthase and cyclooxygenase-2, leading to reduced inflammation . Additionally, it has been shown to interfere with the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis .
Comparison with Similar Compounds
Similar Compounds
Tricin (5,7,4’-Trihydroxy-3’,5’-dimethoxyflavone): Known for its potent anti-inflammatory and anticancer properties.
Kaempferol (3,4’,5,7-Tetrahydroxyflavone): Exhibits strong antioxidant and anti-inflammatory activities.
Quercetin (3,5,7,3’,4’-Pentahydroxyflavone): Widely studied for its health benefits, including cardiovascular protection and anticancer effects.
Uniqueness
5,6,4’-Trihydroxy-3,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3 |
InChI Key |
QXSBUADZOSXXPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
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